Melting Point and Intermolecular Hydrogen-Bonding Advantage
5-Nitroresorcinol exhibits a melting point of 157–159 °C , which is approximately 75 °C higher than 2-nitroresorcinol (81–86 °C) and approximately 35 °C higher than 4-nitroresorcinol (122 °C) . This elevation arises because 5-nitroresorcinol cannot form intramolecular O–H···O–N hydrogen bonds (the nitro group is meta to both hydroxyls), leaving both hydroxyl protons fully available for strong intermolecular hydrogen-bond networks in the crystal lattice. By contrast, 2-nitroresorcinol sequesters its hydroxyl protons in a planar, doubly intramolecularly H-bonded tautomer with C₂ᵥ symmetry, as confirmed by microwave spectroscopy [1], dramatically weakening its lattice cohesion. For procurement, the higher melting point of 5-nitroresorcinol translates into superior crystallinity, easier purification via recrystallization, better long-term solid-state stability at ambient temperatures, and reduced risk of melt-related degradation during shipping or storage.
| Evidence Dimension | Melting point (solid-state thermal stability indicator) |
|---|---|
| Target Compound Data | 157–159 °C |
| Comparator Or Baseline | 2-Nitroresorcinol: 81–86 °C; 4-Nitroresorcinol: 122 °C |
| Quantified Difference | Δ ≈ +75 °C vs. 2-nitroresorcinol; Δ ≈ +35 °C vs. 4-nitroresorcinol |
| Conditions | Standard melting point determination (capillary method); values from multiple vendor and database sources. |
Why This Matters
Higher melting point directly reduces risk of thermally induced degradation during shipping, storage, and downstream processing, making 5-nitroresorcinol more robust for procurement under ambient or warm-climate logistics.
- [1] Caminati, W.; et al. Hydrogen Bond, Tautomerism, and Structure of 2-Nitroresorcinol: A Microwave Spectroscopy Study. Journal of Molecular Spectroscopy 2002. DOI: 10.1006/jmsp.2002.8592 View Source
